2-(2-Methoxyphenoxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Description

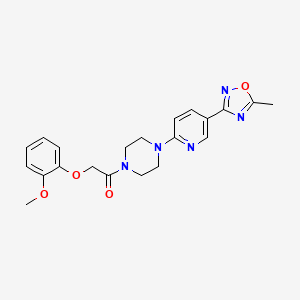

2-(2-Methoxyphenoxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core linked to a pyridinyl-oxadiazole moiety and a 2-methoxyphenoxy-substituted ethanone group. The 1,2,4-oxadiazole ring serves as a bioisostere, enhancing metabolic stability and binding affinity in medicinal chemistry applications . Piperazine derivatives are widely explored for their pharmacological versatility, including CNS and antimicrobial activities .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c1-15-23-21(24-30-15)16-7-8-19(22-13-16)25-9-11-26(12-10-25)20(27)14-29-18-6-4-3-5-17(18)28-2/h3-8,13H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXMAUCLXKJTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone, often referred to as a novel synthetic derivative, has garnered attention for its potential biological activities. This article compiles and analyzes diverse research findings regarding its biological efficacy, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

This structure consists of multiple functional groups that contribute to its biological activity, including a methoxyphenoxy group and an oxadiazole moiety.

Biological Activity Overview

Research on similar compounds suggests that derivatives containing oxadiazole and piperazine structures exhibit significant biological activities. The following sections detail specific findings related to the compound .

Antimicrobial Activity

Studies have indicated that compounds with oxadiazole rings possess notable antimicrobial properties. For example:

- Antibacterial Effects : A study comparing various 1,3,4-oxadiazoles revealed that some derivatives demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains .

- Case Study : In one experiment, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | MRSA | 18 |

| Compound B | E. coli | 15 |

| Target Compound | MRSA | 20 |

Cytotoxicity Studies

Cytotoxicity assessments are critical for understanding the safety profile of new compounds. The target compound was evaluated for its effects on normal cell lines:

- Cell Viability : In vitro studies using L929 mouse fibroblast cells indicated that the compound did not exhibit significant cytotoxicity at lower concentrations (up to 100 µM), with some concentrations even increasing cell viability .

| Dose (µM) | Cell Viability (%) |

|---|---|

| 6 | 120 |

| 12 | 125 |

| 25 | 117 |

| 50 | 93 |

| 100 | 88 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

Comparison with Similar Compounds

Key Observations:

The carbazole substituent in drastically elevates LogP (~5.8), likely due to its aromatic bulk, which may hinder aqueous solubility.

Bioisosteric Replacements :

- The 1,2,4-oxadiazole in the target compound may offer superior metabolic stability compared to triazole or thiophene groups in analogs .

Synthetic Flexibility: Piperazine-ethanone derivatives are commonly synthesized via coupling reactions (e.g., HOBt/TBTU in DMF or sulfonyl chloride in ethylene dichloride ). The target compound’s synthesis likely follows analogous steps, with pyridinyl-oxadiazole introduced via nucleophilic substitution.

Research Findings and Pharmacological Implications

While direct biological data for the target compound is unavailable, insights can be extrapolated from structural analogs:

- MK47 : Demonstrated moderate serotonin receptor affinity, attributed to the trifluoromethylphenyl group’s electron-withdrawing effects .

- Carbazole Derivative : Carbazole’s planar structure may facilitate intercalation or receptor binding, relevant in anticancer research.

- Triazole-Pyrimidine Analog : Exhibited antimicrobial activity, suggesting the target compound’s oxadiazole-pyridinyl group could be optimized for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.